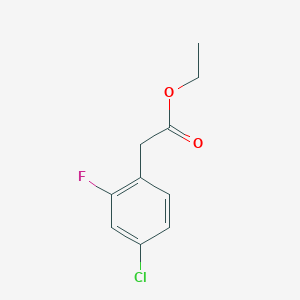

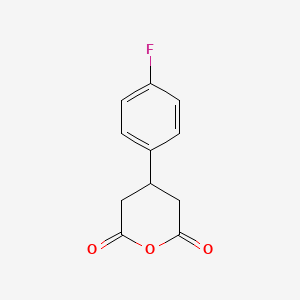

Ethyl 4-chloro-2-fluorophenylacetate

Descripción general

Descripción

Ethyl 4-chloro-2-fluorophenylacetate (EFCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that has been widely studied for its potential in medicinal chemistry, organic chemistry, and biochemistry. EFCPA is a versatile compound with a wide range of applications due to its unique structure and properties.

Aplicaciones Científicas De Investigación

1. Enzymatic Reduction in Organic Solvent-Water Systems

Ethyl 4-chloro-2-fluorophenylacetate has been utilized in studies involving enzymatic reductions. For example, its derivative, ethyl 4-chloro-3-oxobutanoate, was reduced using a microbial aldehyde reductase in an organic solvent-water diphasic system, demonstrating the potential of such systems in overcoming substrate instability and enzyme inactivation issues (Shimizu et al., 1990).

2. Synthesis and Characterization for Potential Applications

The compound has been synthesized and characterized for various applications. A study detailed the synthesis and characterization of a derivative, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, analyzing its crystal structure and physical properties, hinting at its potential in various scientific applications (Sapnakumari et al., 2014).

3. Cancer Research and Drug Development

Ethyl 4-chloro-2-fluorophenylacetate derivatives have been explored for their role in cancer research. A derivative exhibited potent cytotoxic activity against several human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate for anti-cancer drug development (Riadi et al., 2021).

4. Corrosion Inhibition

Research has been conducted on derivatives of ethyl 4-chloro-2-fluorophenylacetate for their corrosion inhibition properties. One such study focused on chalcone derivatives, which showed high inhibition activities and followed the Langmuir adsorption model, suggesting applications in material science and engineering (Lgaz et al., 2017).

5. Biological Activity and Analgesic Properties

The compound's derivatives have been synthesized and evaluated for their biological activities, including analgesic and anti-inflammatory effects. This research contributes to the development of new pharmaceutical agents (Dewangan et al., 2015).

6. Fluorinated Retinoic Acids Research

Ethyl 4-chloro-2-fluorophenylacetate analogues, specifically fluorinated retinoic acids, have been synthesized and tested for their biological activity, showing significant effects in chemically induced skin papillomas in mice, indicating their potential in dermatological research and treatment (Chan et al., 1982).

7. Organic Pesticides Research

Research on organic pesticides has utilized derivatives of ethyl 4-chloro-2-fluorophenylacetate, showing their influence on nematode populations and seed production in agronomy and pest control studies (Johnson, 1970).

8. Pharmaceutical Chemistry and Green Chemistry

The compound has been involved in studies exploring green chemistry principles, particularly in the synthesis of biaryl compounds with potential anti-arthritic properties, demonstrating its relevance in sustainable chemistry and pharmaceutical research (Costa et al., 2012).

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWCPRLQLHLRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403862 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-fluorophenylacetate | |

CAS RN |

188424-98-8 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)

![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)